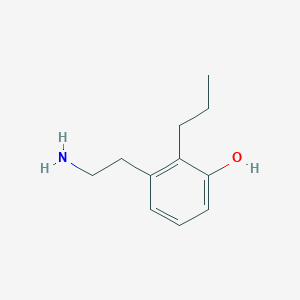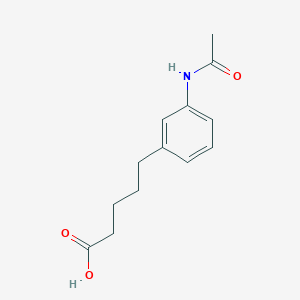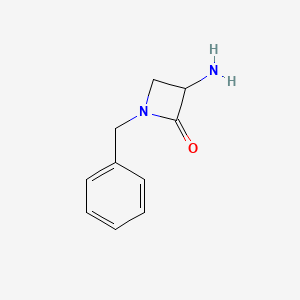
3-Amino-1-benzylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-benzylazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidine family Azetidines are known for their strained ring structure, which imparts unique reactivity and stability characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylazetidin-2-one typically involves the following steps:
Starting Material: Benzhydrylamine and epichlorohydrin are commonly used starting materials.
Formation of Azetidin-3-ol: Benzhydrylamine reacts with epichlorohydrin to form benzhydrylazetidin-3-ol.
Activation: The hydroxyl group in benzhydrylazetidin-3-ol is activated using methanesulfonyl chloride in the presence of triethylamine in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-benzylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the activated positions.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under hydrolytic or nucleophilic conditions.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for activating the hydroxyl group.
Ammonium Hydroxide: Used in the aminolysis step.
Triethylamine: Acts as a base in the activation step.
Major Products
Substituted Azetidines: Various substituted azetidines can be formed depending on the reagents used in the substitution reactions.
Ring-Opened Products: Products resulting from the ring-opening reactions, which can lead to polymerization.
Applications De Recherche Scientifique
3-Amino-1-benzylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential therapeutic agents.
Organic Synthesis: Used as a synthon in the preparation of complex heterocyclic compounds.
Polymer Chemistry: Its ring-opening polymerization can lead to the formation of polyamines with applications in antibacterial and antimicrobial coatings
Mécanisme D'action
The mechanism of action of 3-Amino-1-benzylazetidin-2-one is primarily driven by its strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Other Azetidines: Compounds with different substituents on the azetidine ring, such as 3-amino-1-benzhydrylazetidine
Uniqueness
3-Amino-1-benzylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics compared to other azetidines and aziridines. Its benzyl group provides additional steric and electronic effects that influence its chemical behavior .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-amino-1-benzylazetidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
Clé InChI |
CZOBEGCGKVVQHI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


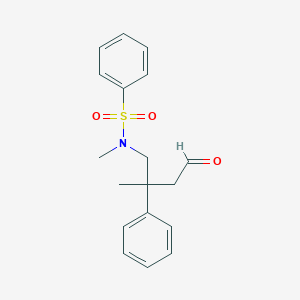


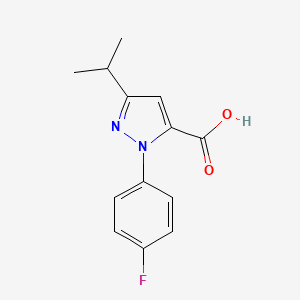


![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
